molecular formula C10H10ClN3O B11782009 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde CAS No. 1956382-08-3

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde

Cat. No.: B11782009
CAS No.: 1956382-08-3
M. Wt: 223.66 g/mol
InChI Key: SQONRAYCTNKTJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with chloroacetone in the presence of a base, followed by cyclization to form the imidazo[1,5-c]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group enhances its reactivity and potential as a bioactive molecule .

Biological Activity

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is a heterocyclic compound that exhibits significant potential in medicinal chemistry. Characterized by its unique imidazo[1,5-c]pyrimidine core, this compound has garnered interest due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11ClN_4O, with a molecular weight of 223.66 g/mol. The compound features:

  • Chloro substituent at the 7-position
  • Isopropyl group at the 1-position
  • Aldehyde functional group at the 3-position

These characteristics contribute to its chemical reactivity and potential biological activity.

Biological Activities

While specific data on the biological activity of this compound is limited, its structural similarities to other compounds within the imidazo[1,5-c]pyrimidine class suggest several pharmacological profiles:

Antimicrobial Activity

Research indicates that compounds with imidazo[1,5-c]pyrimidine structures often exhibit antimicrobial properties. For example, N-alkylated derivatives of imidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Given its structural attributes, this compound may similarly possess antimicrobial activity.

Antitumor Potential

Compounds similar to this one have been studied for their antitumor effects. For instance, derivatives of imidazo[1,5-c]pyrimidine have demonstrated cytotoxicity against cancer cell lines . The potential for this compound to act as an antitumor agent remains an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class is heavily influenced by their structural components. A comparative analysis of structurally related compounds reveals that variations in substituents can significantly alter their pharmacological profiles:

Compound NameStructure TypeNotable ActivitiesUnique Features
7-Fluoro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehydeImidazo[1,5-c]pyrimidineAntitumorFluorine substitution enhances lipophilicity
2-Amino-7-chloro-imidazo[1,5-c]pyrimidineImidazo[1,5-c]pyrimidineAntimicrobialAmino group increases solubility
6-Bromo-4-methyl-imidazo[1,5-b]pyridineImidazo[1,5-b]pyridineAntiviralBromine substitution affects reactivity

This table illustrates how different substituents can influence biological activity and solubility characteristics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes. These methods can be optimized based on available reagents and desired yields. The ability to create derivatives with enhanced biological properties is crucial for expanding the therapeutic potential of this compound .

Case Studies and Research Findings

Several studies have investigated the broader class of imidazopyrimidine derivatives:

  • A study highlighted the development of novel copper(II) complexes based on imidazole that exhibited both antimicrobial and antitumoral activities .
  • Another research effort focused on synthesizing derivatives targeting specific biological pathways, showcasing the versatility of imidazole-based compounds in drug design .

Properties

CAS No.

1956382-08-3

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-1-propan-2-ylimidazo[1,5-c]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c1-6(2)10-7-3-8(11)12-5-14(7)9(4-15)13-10/h3-6H,1-2H3

InChI Key

SQONRAYCTNKTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(N=CN2C(=N1)C=O)Cl

Origin of Product

United States

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